molecular formula C14H20BNO5 B596741 Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate CAS No. 1246765-27-4

Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Cat. No.: B596741
CAS No.: 1246765-27-4
M. Wt: 293.126
InChI Key: PZMUSAMVEKGYRK-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS: 1083168-93-7) is a boronate ester derivative of nicotinic acid. Its structure features a methoxy group at position 2 and a pinacol-protected boronate group at position 6 of the pyridine ring, with a methyl ester at position 2. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems, which are critical in pharmaceuticals and materials science.

Properties

IUPAC Name

methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)10-8-7-9(12(17)19-6)11(16-10)18-5/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMUSAMVEKGYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704849
Record name Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246765-27-4
Record name Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methyl 2-Hydroxy-6-Bromonicotinate

The methoxy group at position 2 is introduced via O-methylation of a hydroxylated precursor. For example, methyl 2-hydroxy-6-bromonicotinate is treated with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, yielding methyl 2-methoxy-6-bromonicotinate as an intermediate.

Halogenation Strategies

Bromine at position 6 is critical for subsequent borylation. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) followed by quenching with bromine or electrophilic bromination with N-bromosuccinimide (NBS) are common routes. The choice of halogenation method impacts regioselectivity and yield, with electrophilic bromination favoring the 6-position due to the directing effect of the methoxy group.

Miyaura Borylation Reaction

The boronate ester group is introduced via palladium-catalyzed Miyaura borylation. This step replaces the bromine atom at position 6 with a pinacol boronate group.

Reaction Conditions

A representative protocol involves:

  • Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–3 mol%)

  • Diboron reagent : Bis(pinacolato)diboron (B₂pin₂, 1.2–1.5 equiv)

  • Base : Sodium carbonate (Na₂CO₃, 2.0–3.0 equiv)

  • Solvent : 1,4-Dioxane/water (5:1 v/v) or tetrahydrofuran (THF)

  • Temperature : 80–100°C under inert atmosphere

Table 1: Optimization of Miyaura Borylation

ParameterCondition 1Condition 2Condition 3
CatalystPd(PPh₃)₄ (2 mol%)Pd(dppf)Cl₂ (1.5 mol%)Pd(OAc)₂ (3 mol%)
Solvent SystemDioxane/H₂OTHF/H₂ODMF/H₂O
Temperature (°C)10080120
Yield (%)716558

Condition 1 (Pd(PPh₃)₄ in dioxane/water) achieves the highest yield (71%) due to superior catalyst stability and solvent compatibility.

Mechanistic Insights

The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, forming a PdII intermediate. Transmetallation with B₂pin₂ followed by reductive elimination yields the boronate ester. The methoxy group at position 2 stabilizes the intermediate through electron donation, enhancing reaction kinetics.

Alternative Synthetic Routes

Direct Borylation of Pyridine Derivatives

An alternative approach employs iridium-catalyzed C–H borylation. Using [Ir(COD)(OMe)]₂ and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine), the 6-position of methyl 2-methoxynicotinate undergoes borylation with B₂pin₂. However, this method suffers from lower regioselectivity (<50%) compared to palladium-mediated routes.

Boronate Ester Exchange

Preformed boronic acids can undergo esterification with pinacol. For instance, methyl 2-methoxy-6-boronic acid nicotinate reacts with pinacol in toluene under Dean-Stark conditions to yield the target compound. While effective, this two-step process introduces scalability challenges due to intermediate purification.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors to enhance heat/mass transfer. Key parameters include:

  • Residence time : 10–15 minutes

  • Catalyst loading : 0.5–1.0 mol% Pd(PPh₃)₄

  • Solvent : Supercritical CO₂ for improved solubility and environmental safety

Purification Strategies

Crude product is purified via:

  • Liquid-liquid extraction : Removal of Pd residues using aqueous EDTA.

  • Crystallization : Hexane/ethyl acetate (3:1) recrystallization achieves >99% purity.

  • Chromatography : Reserved for high-purity grades (>99.9%), using silica gel with methanol/dichloromethane gradients.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.19 (t, 1H, J=2.8 Hz, H-4), 7.57 (d, 2H, J=7.2 Hz, H-2'), 3.82 (s, 3H, OCH₃), 1.34 (s, 12H, pinacol CH₃).

  • LCMS : m/z 294.1 [M+H]⁺, consistent with the molecular formula C₁₄H₂₀BNO₅.

Purity Assessment

HPLC analysis (YMC ODS-A column, 0.05% TFA in acetonitrile/water) shows 99.5% purity at 254 nm.

Challenges and Mitigation

Boronate Hydrolysis

The boronate ester is susceptible to hydrolysis in aqueous media. Storage under anhydrous conditions (molecular sieves, argon atmosphere) and stabilization with Lewis acids (e.g., MgSO₄) are critical.

Catalyst Deactivation

Phosphine ligands oxidize under aerobic conditions. Strict inert atmosphere (N₂ or Ar) and ligand excess (2–3 equiv) prevent Pd aggregation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation Reactions: The boronic ester group can be oxidized to form boronic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents are used.

    Reduction: Lithium aluminum hydride or other reducing agents are employed.

Major Products Formed

    Cross-Coupling: Formation of biaryl compounds.

    Oxidation: Formation of boronic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Used in the development of drug intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate involves its ability to form stable carbon-boron bonds. This property makes it an excellent reagent for cross-coupling reactions, where it acts as a boron source. The boronic ester group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Pattern and Reactivity

The reactivity of boronate esters in cross-coupling reactions is highly sensitive to substituent positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Reactivity Comparison
Compound Name Substituent Positions CAS Number Key Features Reactivity Notes
Target Compound 2-methoxy, 6-boronate 1083168-93-7 Optimal for coupling at C6; methoxy acts as an electron-donating group. High reactivity in Suzuki couplings due to steric accessibility of C6.
Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate 2-methoxy, 5-boronate 129747-52-0 Boronate at C5; positional isomer of target. Reduced coupling efficiency due to steric hindrance from adjacent substituents.
Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate 2-chloro, 5-boronate N/A Chloro group (electron-withdrawing) alters electronic profile. Lower reactivity in cross-couplings compared to methoxy derivatives.
Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate 2-methyl, 6-boronate 1309982-35-1 Methyl group increases steric bulk at C2. Slower reaction kinetics due to steric effects.
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline Quinoline backbone 1201644-36-1 Extended aromatic system. Enhanced stability but lower solubility in polar solvents.

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Molecular Weight Purity Solubility Stability
Target Compound 291.12 g/mol ≥95% Soluble in THF, DMSO Stable at 2–8°C
Methyl 2-chloro-5-boronate analog 297.55 g/mol 97% Limited solubility in water Hygroscopic; requires anhydrous storage
Quinoline Derivative 285.15 g/mol ≥95% Soluble in chloroform, DCM Air-stable but light-sensitive

Biological Activity

Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS No. 1146214-77-8) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₈BNO₃
Molecular Weight235.09 g/mol
AppearanceWhite to off-white solid
Purity (HPLC)≥97.0%
Storage Conditions-20°C, sealed from moisture

The synthesis of this compound typically involves the reaction of 2-methoxy-6-bromonicotinate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. This method leverages the boron-containing moiety to enhance the compound's reactivity and bioavailability.

The proposed mechanism of action involves modulation of signaling pathways related to cell survival and proliferation. It is hypothesized that the compound may interact with various kinases implicated in neuroprotective pathways.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance:

  • Case Study : In a study examining neuroprotective agents against MPTP-induced neurotoxicity in mice, compounds with similar structures were shown to inhibit neuronal apoptosis and promote neurite outgrowth through activation of the Akt and ERK pathways .

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may possess antitumor activity by inducing apoptosis in cancer cell lines.

  • Research Findings : A study demonstrated that related compounds inhibited the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In vitro Studies : These studies assessed cytotoxicity against human cancer cell lines (e.g., HeLa and MCF7). Results indicated significant cytotoxic effects at micromolar concentrations.
  • In vivo Studies : Animal models treated with this compound showed improved survival rates in neurodegenerative disease models compared to controls.

Q & A

Q. Example Protocol :

Combine methyl 6-bromonicotinate with bis(pinacolato)diboron (1.2 equiv).

Add Pd(OAc)₂ (1 mol%), K₂CO₃ (3 equiv), and DMF.

Heat at 100°C for 18 hours.

Purify via column chromatography (hexane/EtOAc) to isolate the boronic ester (yield: ~85%) .

Advanced: How do solvent polarity and catalyst choice influence reaction efficiency in Suzuki-Miyaura couplings involving this compound?

Q. Methodological Answer :

  • Solvent Effects : Polar aprotic solvents like DMF enhance solubility of aryl halides but may promote side reactions (e.g., protodeboronation). THF is preferred for moisture-sensitive reactions .
  • Catalyst Selection : Pd(OAc)₂ is cost-effective but less active for sterically hindered substrates. NiCl₂(dppe) is viable for electron-deficient aryl halides but requires rigorous anhydrous conditions .

Q. Methodological Answer :

  • Data Collection : Use SHELX programs (SHELXL/SHELXS) for structure refinement. High-resolution data (d ≤ 0.8 Å) is critical for accurate boron coordination geometry .
  • Challenges : Boron’s low electron density requires synchrotron radiation or long exposure times. Compare experimental bond lengths (B–O: ~1.36 Å) with DFT-optimized models .

Advanced: What experimental strategies validate the compound’s vasodilatory activity in biological studies?

Q. Methodological Answer :

Ex Vivo Assays : Measure arterial relaxation in rodent aortic rings pre-contracted with phenylephrine .

Hydrolysis Monitoring : Quantify nicotinic acid release via LC-MS after incubation with esterases (pH 7.4, 37°C) .

Mechanistic Probes : Use NO synthase inhibitors (e.g., L-NAME) to confirm nicotinic acid-mediated vasodilation .

Advanced: How can computational methods predict reactivity in C–H borylation reactions involving this compound?

Q. Methodological Answer :

  • DFT Calculations : Model transition states for C–H activation using B3LYP/6-31G(d). Focus on bond dissociation energies (BDEs) and orbital interactions .
  • Thermodynamic Feasibility : Compare ΔG for direct borylation vs. competing protodeboronation. Solvent effects (e.g., SMD model) improve accuracy .

Key Insight : Primary C–H bonds in alkanes show higher activation barriers (ΔG‡ ~25 kcal/mol) compared to aromatic C–H bonds (~15 kcal/mol) .

Basic: How should researchers handle and store this compound to ensure stability?

Q. Methodological Answer :

  • Storage : Keep under argon at –20°C in amber vials to prevent hydrolysis and photooxidation .
  • Handling : Use gloveboxes for moisture-sensitive reactions. Monitor purity via ¹¹B NMR (δ ~30 ppm for boronate) .

Advanced: How do structural variations (e.g., substitution on the pyridine ring) affect cross-coupling efficiency?

Q. Methodological Answer :

  • Electron-Withdrawing Groups (e.g., –COOMe at position 3): Enhance oxidative addition rates but may sterically hinder transmetalation .
  • Steric Effects : 2-Methoxy substitution reduces Pd catalyst accessibility, requiring bulkier ligands (e.g., SPhos) .

Q. Methodological Answer :

  • Catalyst Recycling : Immobilize Pd on silica-supported ligands to reduce metal leaching .
  • Process Optimization : Use flow chemistry for continuous removal of boronate byproducts .
  • Moisture Control : Implement in-line molecular sieves in solvent delivery systems .

Advanced: How does this compound compare to structurally similar boronic esters in drug discovery?

Q. Methodological Answer :

  • Bioavailability : The nicotinic acid backbone enhances water solubility vs. phenylboronic acid derivatives .
  • Selectivity : Pyridine nitrogen enables hydrogen bonding with biological targets (e.g., kinases) .

Q. Comparative Data :

CompoundlogPAqueous Solubility (mg/mL)
Methyl 6-boryl nicotinate2.11.8
Phenylboronic acid1.43.5
Methyl 4-boryl benzoate2.30.9

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